molecular formula C19H19N5O4S B1684146 N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide CAS No. 604769-01-9

N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide

Cat. No. B1684146
CAS RN: 604769-01-9
M. Wt: 413.5 g/mol
InChI Key: MUTBJZVSRNUIHA-UHFFFAOYSA-N
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Description

“N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide” is a chemical compound with the molecular formula C19H19N5O4S and a molecular weight of 413.45 . It is an organic aromatic compound that contains a naphthalene moiety carrying a sulfonic acid group (or a derivative thereof) at the 2-position .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a naphthalene moiety carrying a sulfonic acid group (or a derivative thereof) at the 2-position . It also contains a piperazine ring, which is a common feature in many pharmaceutical drugs .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 413.46 . The compound should be stored at room temperature for optimal stability .

Scientific Research Applications

Apoptosis Induction

R306465: has been shown to rapidly induce histone 3 (H3) acetylation and upregulate the expression of p21waf1,cip1, a downstream component of HDAC1 signaling. This leads to the induction of apoptosis in cancer cells, which is a desirable outcome in cancer treatment strategies .

Anti-Angiogenesis

Apart from direct effects on tumor cells, R306465 has demonstrated the ability to inhibit angiogenesis in cell-based assays. Angiogenesis is the process of new blood vessel formation, which tumors exploit for growth and metastasis. By inhibiting this process, R306465 could effectively starve tumors of nutrients and oxygen .

Pharmacokinetics and Safety

Clinical studies have been conducted to evaluate the safety and pharmacokinetics of R306465 . These studies are essential to determine the maximum tolerated dose and to understand the absorption, breakdown, and elimination of the drug in patients with advanced cancer .

Potential for Broad Applicability

The high activity of R306465 in cell-based assays and its potency after oral administration suggest that it could be a promising novel antitumoral agent. Its potential applicability in a broad spectrum of human malignancies makes it a valuable candidate for further drug development .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+351+338) .

properties

IUPAC Name

N-hydroxy-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c25-18(22-26)16-12-20-19(21-13-16)23-7-9-24(10-8-23)29(27,28)17-6-5-14-3-1-2-4-15(14)11-17/h1-6,11-13,26H,7-10H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTBJZVSRNUIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=N2)C(=O)NO)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209218
Record name R-306465
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

604769-01-9
Record name R-306465
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0604769019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-306465
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12382
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name R-306465
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-306465
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WD7KK1IIQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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